

Application Note: Visualizing Microtubule Disruption with MY-1442 using Immunofluorescence

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Compound of Interest

Compound Name: MY-1442

Cat. No.: B12373043

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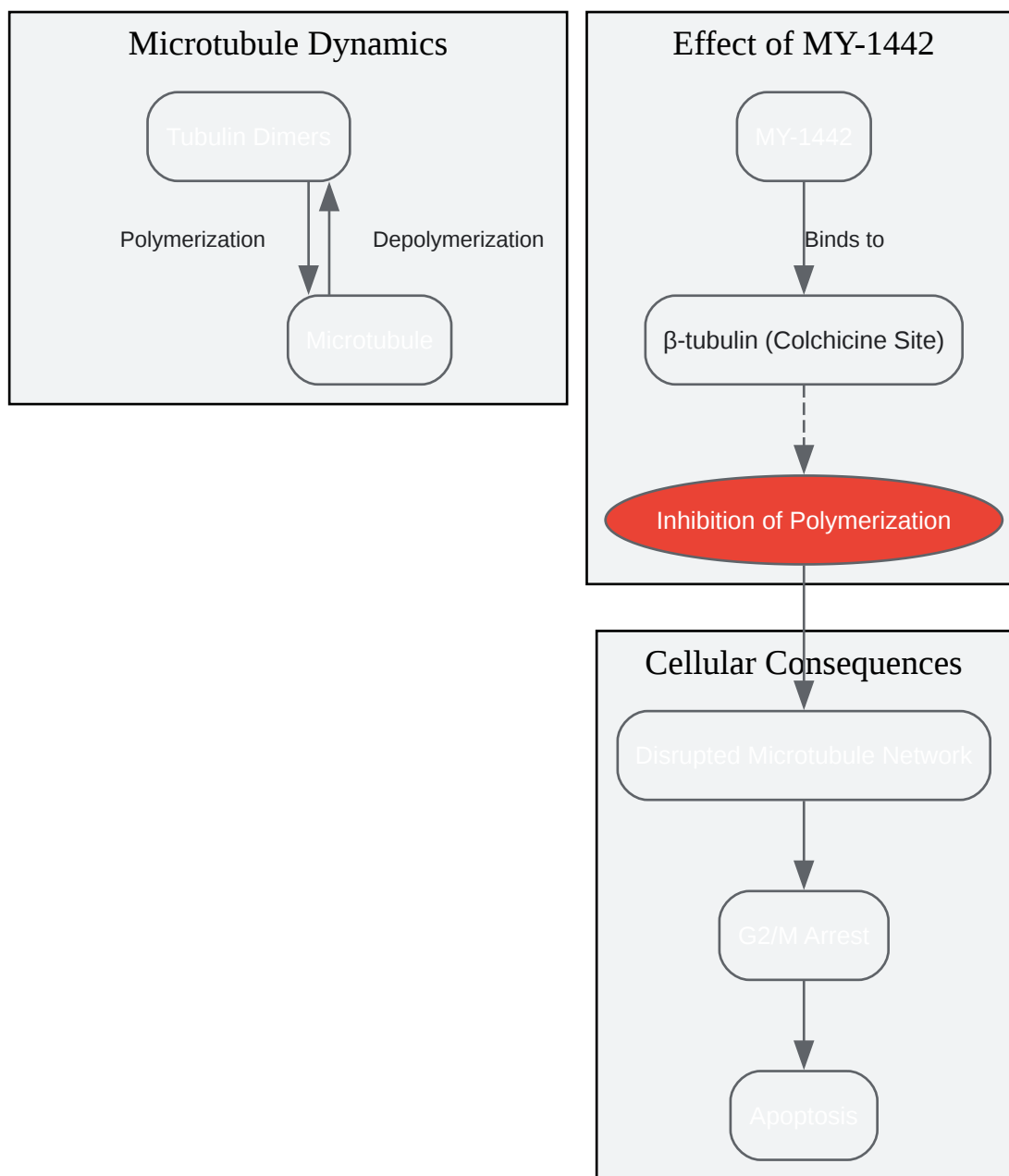
Audience: Researchers, scientists, and drug development professionals.

Introduction

MY-1442 is a novel coumarin-based derivative that has been identified as a potent inhibitor of microtubule polymerization.[1][2] It exerts its anticancer effects by binding to the colchicine binding site on β -tubulin, thereby disrupting the dynamic instability of microtubules, which is crucial for cell division, intracellular transport, and maintenance of cell shape. This application note provides a detailed protocol for the immunofluorescent staining of microtubules in cells treated with **MY-1442**, allowing for the visualization and analysis of its effects on the microtubule network.

Mechanism of Action

MY-1442 acts as a microtubule-destabilizing agent. By binding to the colchicine site on β -tubulin, it prevents the polymerization of tubulin dimers into microtubules.[1] This leads to a disruption of the microtubule network, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.



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Caption: Mechanism of action of **MY-1442**.

Quantitative Data

MY-1442 has demonstrated potent antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (μM) |
|-----------|-------------------|-----------|
| MGC-803 | Gastric Cancer | 0.034 |
| HCT-116 | Colon Cancer | 0.081 |
| KYSE30 | Esophageal Cancer | 0.19 |

Data extracted from a study on novel coumarin-based derivatives as tubulin polymerization inhibitors.[\[1\]](#)

Experimental Protocols

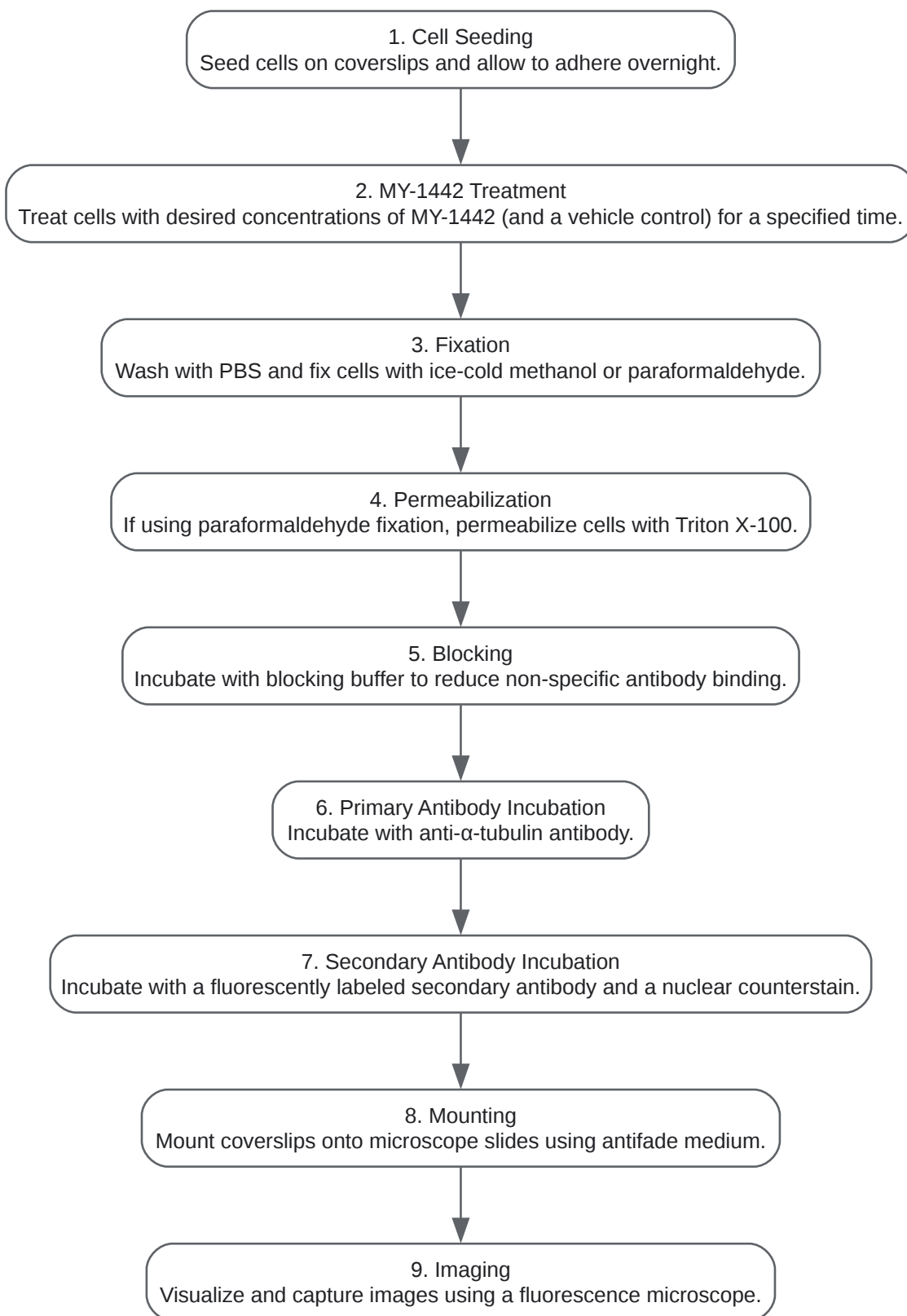
Immunofluorescence Staining of Microtubules after MY-1442 Treatment

This protocol details the steps for treating cultured cells with **MY-1442** and subsequently staining the microtubule network using immunofluorescence.

Materials:

- Human gastric carcinoma MGC-803 cells (or other suitable cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **MY-1442** (dissolved in DMSO)
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
- Permeabilization Buffer (0.1% Triton X-100 in PBS)
- Blocking Buffer (1% BSA in PBS)
- Primary antibody: Mouse anti- α -tubulin antibody
- Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Glass coverslips and microscope slides
- Fluorescence microscope



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Caption: Experimental workflow for immunofluorescence.

Procedure:

- Cell Culture and Treatment:
 - Seed MGC-803 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
 - Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
 - Prepare serial dilutions of **MY-1442** in complete culture medium. It is recommended to test a range of concentrations around the IC₅₀ value (e.g., 0.01 µM, 0.05 µM, 0.1 µM, 0.5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest **MY-1442** treatment.
 - Remove the old medium and add the medium containing **MY-1442** or the vehicle control to the respective wells.
 - Incubate the cells for the desired treatment duration (e.g., 24 hours).
- Fixation:
 - Methanol Fixation:
 - Aspirate the culture medium and gently wash the cells twice with PBS.
 - Add ice-cold methanol to each well and incubate for 10 minutes at -20°C.
 - Paraformaldehyde (PFA) Fixation:
 - Aspirate the culture medium and gently wash the cells twice with PBS.
 - Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
- Permeabilization (for PFA fixation only):
 - Aspirate the PFA solution and wash the cells three times with PBS.

- Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
- Blocking:
 - Aspirate the fixation or permeabilization solution and wash the cells three times with PBS.
 - Add Blocking Buffer (1% BSA in PBS) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
- Antibody Incubation:
 - Dilute the primary anti- α -tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
 - Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash the cells three times with PBS for 5 minutes each.
 - Dilute the fluorescently labeled secondary antibody and the nuclear counterstain (e.g., DAPI) in Blocking Buffer.
 - Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
 - Incubate for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting and Imaging:
 - Briefly rinse the coverslips in deionized water.
 - Using fine-tipped forceps, carefully remove the coverslips from the wells and invert them onto a drop of antifade mounting medium on a clean microscope slide.

- Seal the edges of the coverslip with clear nail polish to prevent drying.
- Allow the mounting medium to cure.
- Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

Expected Results

In vehicle-treated control cells, a well-organized and extensive network of filamentous microtubules should be observed throughout the cytoplasm. In contrast, cells treated with effective concentrations of **MY-1442** are expected to exhibit a dose-dependent disruption of this network, characterized by diffuse tubulin staining, microtubule fragmentation, and a loss of the fine filamentous structure. At higher concentrations, a significant reduction in the overall microtubule density may be apparent. The nuclear morphology can also be assessed, with an increase in condensed or fragmented nuclei in apoptotic cells at higher **MY-1442** concentrations.

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References

- 1. Discovery of novel coumarin-based derivatives as inhibitors of tubulin polymerization targeting the colchicine binding site with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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